Phosphonic acid, propyl-, diallyl ester
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Overview
Description
Phosphonic acid, propyl-, diallyl ester: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonic acids and their esters, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, propyl-, diallyl ester can be synthesized using several methods. One common method involves the Michaelis–Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method is the catalytic cross-coupling reaction , which involves the coupling of dialkyl phosphites with aryl or vinyl halides in the presence of a palladium catalyst . Additionally, the Mannich-type condensation can be used, where an amine, formaldehyde, and a phosphite react to form the desired ester .
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, propyl-, diallyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different oxidation states of the compound.
Substitution: In this reaction, the alkoxy group of the ester is replaced by another group, such as in the case of nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by either an acid or a base.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Oxidation and Reduction: Can produce various oxidation states of the compound.
Substitution: Results in the formation of new esters or other substituted products.
Scientific Research Applications
Phosphonic acid, propyl-, diallyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and ion exchange materials.
Mechanism of Action
The mechanism of action of phosphonic acid, propyl-, diallyl ester involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as a phosphate mimic , binding to enzymes and inhibiting their activity . This inhibition can occur through the formation of a stable complex with the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, allyl-, diallyl ester
- Phosphonic acid, methyl-, dimethyl ester
- Phosphonic acid, ethyl-, diethyl ester
Uniqueness
Phosphonic acid, propyl-, diallyl ester is unique due to its specific alkyl and allyl groups, which confer distinct chemical properties and reactivity compared to other phosphonic acid esters. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
73790-31-5 |
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Molecular Formula |
C9H17O3P |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
1-bis(prop-2-enoxy)phosphorylpropane |
InChI |
InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5H,1-2,6-9H2,3H3 |
InChI Key |
MIDYLAHQPJPQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OCC=C)OCC=C |
Origin of Product |
United States |
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